2-Oxo-1-phenylethenyl acetate
Description
Position within Enol Acetate (B1210297) Chemistry
Enol acetates are stable, isolable derivatives of the transient enol forms of carbonyl compounds. Enols themselves are generally unstable and readily tautomerize to their more stable keto forms. By "trapping" the enol as an acetate ester, chemists can harness the unique reactivity of the enol's carbon-carbon double bond.
1-Phenylethenyl acetate serves as a quintessential example of an enol acetate derived from an aromatic ketone. Its primary role in synthetic chemistry is that of an "enol surrogate." The acetate group can be removed under specific conditions to generate an enolate, or the double bond can react directly with various electrophiles. This strategic use allows for regioselective reactions that might be difficult to achieve with the parent ketone under standard conditions. The synthesis of these compounds often involves the treatment of a ketone with a strong base followed by an acetylating agent, or the catalyzed addition of acetic acid to an alkyne.
Relevance to Oxo- and Phenyl-Containing Compounds
The significance of 1-phenylethenyl acetate is intrinsically linked to its parent ketone, acetophenone (B1666503). Acetophenone (C₆H₅COCH₃) is a foundational molecule in organic chemistry, featuring both a phenyl ring and a carbonyl (oxo) group. The acidic α-protons on its methyl group allow for the formation of an enol or enolate, which exists in equilibrium with the keto form.
The formation of 1-phenylethenyl acetate is a method of capturing the less stable enol tautomer. The presence of the phenyl group is crucial; its electronic properties, including resonance and inductive effects, influence the stability and reactivity of the adjacent enol acetate functionality. Research in this area often explores how the aromatic ring participates in or modifies reactions at the vinylic center, making it a valuable substrate for studying the interplay between different functional groups.
Historical Development of Related Chemical Entities
The study of compounds like 1-phenylethenyl acetate is built upon the historical understanding of tautomerism, a concept that evolved in the late 19th century through the work of chemists like Conrad Laar. Initially, there was debate about whether the keto and enol forms were distinct, rapidly interconverting isomers. The eventual isolation of stable enol derivatives, such as enol acetates, provided definitive proof of their existence.
Early synthetic methods laid the groundwork for accessing these valuable intermediates. Patented processes from the mid-20th century described the production of enol acetates through the reaction of ketones with ketene (B1206846) in the presence of an acid catalyst. Another classical approach involved the mercury-catalyzed addition of carboxylic acids to terminal alkynes. These pioneering methods paved the way for the more refined and selective synthetic routes used today.
Structure
3D Structure
Properties
CAS No. |
85539-76-0 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
InChI |
InChI=1S/C10H8O3/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI Key |
DTTMUMZSGQJKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Scope of Academic Research on 2 Oxo 1 Phenylethenyl Acetate
Strategies for Carbon-Carbon Bond Formation in 2-Oxo-1-phenylethenyl Acetate Synthesis
The formation of the carbon-carbon backbone of this compound is a critical step in its synthesis. Various classical and modern organic reactions are employed to achieve this, including acetylation of enolates, olefination reactions, and transition metal-catalyzed cross-coupling reactions.
Acetylation Approaches to Enol Acetates
Enol acetates are key intermediates in the synthesis of this compound. They are commonly prepared through the acetylation of enolates. masterorganicchemistry.com Enolates, which are the conjugate bases of carbonyl compounds, are powerful nucleophiles that can react with acetylating agents to form enol acetates. masterorganicchemistry.comlibretexts.org
The formation of enolates is typically achieved by treating a ketone with a suitable base. masterorganicchemistry.com The choice of base is crucial and can influence the regioselectivity of enolate formation when asymmetrical ketones are used. masterorganicchemistry.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the less substituted (kinetic) enolate, while weaker bases like sodium hydroxide (B78521) or alkoxides favor the more substituted (thermodynamic) enolate. masterorganicchemistry.com Once formed, the enolate can be trapped with an acetylating agent, such as acetic anhydride (B1165640), to yield the corresponding enol acetate. reddit.com This reaction is a nucleophilic acyl substitution where the enolate attacks the carbonyl carbon of the acetylating agent. ucalgary.ca
An alternative method for the synthesis of enol acetates involves the use of isopropenyl acetate with an acid catalyst like TsOH, though this often results in mixtures of E/Z isomers. reddit.com
Olefination Reactions: Wittig and Related Methodologies for Ethenyl Moieties
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org The reaction is highly reliable for creating a carbon-carbon double bond at a specific location. libretexts.org
The Wittig reagent is typically prepared in a two-step process starting from an alkyl halide and triphenylphosphine. masterorganicchemistry.com The initial S_N2 reaction forms a phosphonium (B103445) salt, which is then deprotonated with a strong base, such as n-butyllithium, to generate the ylide. masterorganicchemistry.com
The mechanism of the Wittig reaction is thought to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then decomposes to yield the alkene and a stable phosphine (B1218219) oxide, which is the driving force for the reaction. organic-chemistry.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The Schlosser modification of the Wittig reaction allows for the selective synthesis of (E)-alkenes by using phenyllithium (B1222949) to equilibrate the intermediate betaine. wikipedia.org
Transition Metal-Catalyzed Coupling Reactions in Constructing the 2-Oxo-1-phenylethenyl Framework
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 2-oxo-1-phenylethenyl framework is no exception. Palladium, copper, and other metals have been successfully employed to catalyze various coupling reactions leading to the desired enol acetate structures.
Palladium catalysts are highly effective in mediating the formation of carbon-carbon and carbon-heteroatom bonds. In the context of enol acetate synthesis, palladium-catalyzed reactions offer a versatile approach. One notable method is the palladium-catalyzed amidation of enol triflates, which provides a route to enamides, valuable precursors for asymmetric synthesis. organic-chemistry.org The optimal conditions for this transformation often involve using a palladium source like Pd₂(dba)₃, a ligand such as Xantphos, and a base like cesium carbonate. organic-chemistry.org
Palladium(II) catalysts can also promote the dehydrogenation of ketones to form enones. nih.gov This process, which can be seen as an alternative to the Saegusa oxidation, involves the formation of a palladium(II)-enolate intermediate followed by β-hydride elimination. nih.gov Furthermore, palladium-catalyzed phenylation of enol acetates has been reported, expanding the scope of accessible derivatives. acs.org Palladium(II) chloride has also been shown to catalyze the exchange of enol acetates with acetic acid. acs.org
Table 1: Palladium-Mediated Reactions for Enone and Enamide Synthesis
| Reaction Type | Catalyst System | Substrates | Products | Key Features | Reference |
| Amidation of Enol Triflates | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Enol triflates, amides/carbamates/sulfonamides | Enamides | Mild conditions, broad substrate scope | organic-chemistry.org |
| Dehydrogenation of Ketones | Pd(TFA)₂ / DMSO | Cyclic ketones | Enones | Uses O₂ as the oxidant, high selectivity for enone | nih.gov |
| Phenylation of Enol Acetates | Palladium Catalyst | Enol acetates, phenylating agent | Phenylated enol acetates | C-C bond formation | acs.org |
| Exchange Reaction | PdCl₂ | Enol acetates, acetic acid | Isomerized or exchanged enol acetates | Isomerization and exchange | acs.org |
This table summarizes various palladium-catalyzed reactions for the synthesis of enone and enamide derivatives, which are structurally related to this compound.
Copper catalysts have emerged as cost-effective and efficient alternatives for various organic transformations. In the synthesis of enol acetates and their derivatives, copper-catalyzed reactions have shown significant promise. One such reaction is the aerobic copper(II)-mediated phosphorylation of enol acetates to produce β-ketophosphonates. beilstein-journals.orgnih.gov This method is advantageous as it utilizes an inexpensive copper catalyst and mild reaction conditions. beilstein-journals.orgnih.gov
Copper catalysts are also employed in the regio- and enantioselective synthesis of chiral enol acetates. acs.orgacs.org This one-pot protocol involves the in situ formation of α-chloroallylic acetates from α,β-unsaturated aldehydes, followed by a copper-catalyzed allylic alkylation with Grignard reagents. acs.orgacs.org Furthermore, a copper-catalyzed Chan-Lam-Evans type cross-coupling has been developed for the stereospecific synthesis of enol esters from carboxylic acids and potassium alkenyltrifluoroborate salts. organic-chemistry.org
Table 2: Copper-Promoted Reactions for the Synthesis of Enol Acetate Derivatives
| Reaction Type | Catalyst System | Substrates | Products | Key Features | Reference |
| Phosphorylation of Enol Acetates | CuSO₄·5H₂O | Enol acetates, H-phosphonates | β-Ketophosphonates | Aerobic, inexpensive catalyst, mild conditions | beilstein-journals.orgnih.gov |
| Regio- and Enantioselective Allylic Alkylation | Copper Catalyst / Chiral Ligand | α,β-Unsaturated aldehydes, Grignard reagents | Chiral enol acetates | One-pot, high enantioselectivity | acs.orgacs.org |
| Nondecarboxylative Cross-Coupling | CuBr / DMAP | Carboxylic acids, potassium alkenyltrifluoroborate salts | Enol esters | Stereospecific, mild conditions | organic-chemistry.org |
This table highlights key copper-catalyzed reactions for the synthesis of enol acetates and related β-keto functionalized compounds.
Besides palladium and copper, other transition metals like rhodium and gold have also been utilized in the synthesis of enol acetates and their derivatives.
Rhodium-catalyzed reactions are particularly effective for the asymmetric hydrogenation of enol acetates, yielding chiral acetates with high enantioselectivity. acs.org Monodentate phosphoramidites are excellent ligands for these rhodium-catalyzed hydrogenations. acs.org Rhodium(III) catalysts have also been used in C-H activation/annulation reactions where vinyl acetate acts as an acetylene (B1199291) equivalent to synthesize isoquinolones. acs.org Additionally, rhodium complexes can catalyze the dehydrogenative silylation of acetophenone derivatives to form silyl (B83357) enol ethers. nih.gov Theoretical studies suggest that the formation of the silyl enol ether is kinetically favored, while the corresponding silyl ether is the thermodynamic product. nih.gov Cationic rhodium catalysts can also be used in [2+2+2] cycloadditions involving enol acetates. researchgate.net
Gold-catalyzed reactions have gained significant attention in recent years. Gold(I) catalysts can facilitate the stereoselective cyclization of 1,3-enyne aldehydes through a cascade reaction involving a 1,3-acyloxy migration, Nazarov cyclization, and aldol addition to produce densely functionalized bicyclic structures. nih.gov Gold catalysts are also effective in the cycloisomerization of vinylallenes to form highly substituted cyclopentadienes. acs.org Furthermore, gold(I) has been shown to catalyze the cyclization of silyl enol ethers. nih.gov The unique reactivity of gold catalysts often stems from their ability to activate alkynes and allenes toward nucleophilic attack. acs.org
Table 3: Other Metal-Catalyzed Synthetic Routes
| Metal | Reaction Type | Substrates | Products | Key Features | Reference |
| Rhodium | Asymmetric Hydrogenation | Aromatic enol acetates | Chiral acetates | High enantioselectivity | acs.org |
| Rhodium | C-H Activation/Annulation | Benzamides, vinyl acetate | Isoquinolones | Vinyl acetate as acetylene equivalent | acs.org |
| Rhodium | Dehydrogenative Silylation | Acetophenone derivatives, silanes | Silyl enol ethers | Kinetically controlled product | nih.gov |
| Gold | 1,3-Acyloxy Migration/Nazarov Cyclization/Aldol Addition | 1,3-Enyne aldehydes | Bicyclo[3.3.0]octenones | Cascade reaction, high stereoselectivity | nih.gov |
| Gold | Migratory Cycloisomerization | Vinylallenes | Crowded cyclopentadienes | Regioselective synthesis | acs.org |
| Gold | Cyclization | Silyl enol ethers | Cyclic products | Catalytic cyclization | nih.gov |
This table provides an overview of rhodium- and gold-catalyzed reactions for the synthesis of complex molecules derived from or related to enol acetates.
An exploration of contemporary synthetic strategies reveals a sophisticated array of methodologies for the preparation of this compound and its analogous compounds. These advanced techniques, including one-pot stepwise syntheses, cascade reactions, and various rearrangement-based pathways, offer efficient and elegant routes to these valuable chemical entities. Furthermore, the development of stereoselective and enantioselective approaches has enabled precise control over the three-dimensional architecture of these molecules, a critical aspect for their application in various scientific fields. This article delves into the specifics of these modern synthetic methods, providing a detailed overview of the current state of the art.
Chemical Reactivity and Mechanistic Investigations of 2 Oxo 1 Phenylethenyl Acetate
Reaction Pathways and Transformation Mechanisms
Enol Acetate (B1210297) Hydrolysis and Interconversions
The hydrolysis of enol acetates, such as 2-oxo-1-phenylethenyl acetate, can proceed through different mechanisms depending on the reaction conditions, primarily whether they are acidic or basic.
Under acidic conditions, the hydrolysis of vinyl acetates is catalyzed by an acid. youtube.comosti.gov The mechanism involves the protonation of the carbonyl oxygen of the ester group. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of acetic acid to yield the corresponding ketone, in this case, phenacyl alcohol. The reaction is reversible. youtube.com
In basic solutions, the hydrolysis of esters is promoted by a base, such as hydroxide (B78521). youtube.com The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the acetate ion as the leaving group and forming the enolate of the corresponding ketone. The enolate is then protonated by a weak acid present in the medium, such as water, to give the final ketone product. Unlike acid-catalyzed hydrolysis, this process is generally irreversible because the final deprotonation of the carboxylic acid drives the reaction forward. youtube.com
The rates of alkaline hydrolysis can be influenced by neighboring group participation. For instance, the presence of a keto-carbonyl group can affect the reaction rate, with the formation of five or six-membered ring intermediates being a possibility. rsc.org
Cycloaddition Reactions Involving the Ethenyl Moiety
The ethenyl moiety of enol acetates can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic compounds. libretexts.org These reactions can be categorized based on the number of atoms contributed by each component to the newly formed ring.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common method for synthesizing four-membered rings. libretexts.org These reactions typically involve the excitation of one of the reacting partners by light to an excited state, which then reacts with the other component. libretexts.org For example, a carbonyl compound can react with an alkene to form an oxetane. libretexts.org Ketenes can also undergo thermal [2+2] cycloadditions with alkenes. libretexts.org
[3+2] Cycloadditions: Dipolar cycloadditions are a type of [3+2] cycloaddition involving a 1,3-dipole. These reactions are synthetically useful for forming five-membered heterocyclic rings. libretexts.org For instance, azomethine imines have been shown to react with enoldiazoacetates in the presence of a dirhodium(II) catalyst to produce bicyclic pyrazolidinone derivatives. nih.gov Nitrile oxides can also undergo [2+3] cycloaddition with catalytically generated donor-acceptor cyclopropenes derived from enoldiazoacetates. nih.gov
[4+2] Cycloadditions: The Diels-Alder reaction is a well-known [4+2] cycloaddition that forms a six-membered ring. libretexts.org While less common for simple enol acetates, derivatives can be designed to participate in such reactions. For example, rhodium/Lewis acid-catalyzed [2+4]-cycloaddition reactions of enoldiazoacetates with N-aryl imines have been developed. nih.gov
Nucleophilic and Electrophilic Reactions at the Enol Acetate Center
The enol acetate functional group possesses both nucleophilic and electrophilic character, allowing it to react with a variety of reagents.
Nucleophilic Character: The carbon-carbon double bond of the enol acetate can act as a nucleophile. youtube.com This is due to the electron-donating effect of the acetate group, which increases the electron density of the double bond. For example, alkenes can act as nucleophiles and attack electrophiles such as protons. youtube.com
Electrophilic Character: The carbonyl carbon of the acetate group is electrophilic and can be attacked by nucleophiles. youtube.com This is a fundamental reaction in ester chemistry, such as in hydrolysis. Furthermore, the carbon atom of the double bond attached to the oxygen is also electrophilic due to the electronegativity of the oxygen atom.
The reactivity can be understood by considering the key characteristics of nucleophiles and electrophiles. Nucleophiles are Lewis bases that possess a lone pair of electrons and are often negatively charged, making them stronger. youtube.com Electrophiles are Lewis acids that can accept an electron pair and often have a positive or partial positive charge. youtube.comyoutube.com Common electrophiles include carbocations and carbonyl groups. youtube.com
Carbopalladation and Related Organometallic Reaction Mechanisms
Carbopalladation is a key step in many palladium-catalyzed cross-coupling reactions. This process involves the addition of an organopalladium species across a carbon-carbon double or triple bond. While specific examples for this compound are not detailed in the provided search results, the general principles of carbopalladation of alkenes are well-established.
In a typical carbopalladation reaction, a palladium(II) species, often generated from a palladium(0) precursor, coordinates to the alkene. This is followed by the migratory insertion of the alkene into a palladium-carbon bond, forming a new carbon-carbon bond and a new alkylpalladium intermediate. This intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to complete the catalytic cycle.
Catalytic Isomerization and Functionalization
Enol acetates can undergo catalytic isomerization to their corresponding ketone or aldehyde tautomers. This process can be catalyzed by acids or bases.
Furthermore, the enol acetate functionality can be a platform for various catalytic functionalization reactions. For instance, photocatalytic 1,2-difunctionalization reactions of styrenes with acceptor-only diazoalkanes have been reported. rsc.org These reactions can lead to the formation of new carbon-carbon and carbon-oxygen bonds. In the presence of specific reagents and catalysts, the typical carbene reactivity of diazo compounds can be suppressed to achieve alternative reaction pathways, such as 1,2-oxo-alkylation. rsc.org
Reactivity with Specific Reagents and Catalysts
The reactivity of this compound is highly dependent on the specific reagents and catalysts employed.
| Reagent/Catalyst | Reaction Type | Product Type |
| Acid (e.g., H₃O⁺) | Hydrolysis | Phenylacetaldehyde |
| Base (e.g., OH⁻) | Hydrolysis | Phenylacetaldehyde |
| Dienes | [4+2] Cycloaddition | Substituted cyclohexene (B86901) derivatives |
| 1,3-Dipoles (e.g., azomethine imines, nitrile oxides) | [3+2] Cycloaddition | Five-membered heterocycles |
| Alkenes (photochemical) | [2+2] Cycloaddition | Cyclobutane derivatives |
| Palladium catalysts | Cross-coupling | Functionalized styrenes |
| Rhodium catalysts | Cycloaddition/Rearrangement | Various cyclic compounds |
| Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) | Cycloaddition | Cyclic adducts |
Table 1: Reactivity of this compound with Various Reagents and Catalysts
For instance, in the context of enoldiazoacetates, rhodium(II) catalysts are effective for promoting cycloaddition reactions. nih.gov The choice of catalyst can be crucial in determining the reaction outcome. For example, in reactions with α-halohydrazones, the presence or absence of a rhodium(II) catalyst leads to different products. nih.gov Similarly, Lewis acids like ytterbium(III) triflate [Yb(OTf)₃] and scandium(III) triflate [Sc(OTf)₃] can catalyze cycloaddition reactions of enoldiazoacetates. nih.gov
Reactions with Hydrazine (B178648) Derivatives
The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents, with hydrazine and its derivatives is a classical and widely employed method for the synthesis of pyrazole (B372694) ring systems. youtube.commdpi.com this compound, as a derivative of a 1,3-dicarbonyl compound, can react with hydrazines to form substituted pyrazoles. The reaction proceeds through a cyclocondensation mechanism. mdpi.com
The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl groups of the dicarbonyl species. This is followed by the formation of an imine or enamine intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, leading to a dihydropyrazole intermediate. This intermediate then undergoes dehydration to form the aromatic pyrazole ring. youtube.com
The reaction can be carried out under various conditions, including refluxing in a suitable solvent like ethanol. nih.gov The use of different hydrazine derivatives (e.g., phenylhydrazine, substituted hydrazines) allows for the synthesis of a variety of N-substituted pyrazoles. mdpi.com The regioselectivity of the reaction, in cases of unsymmetrical 1,3-dicarbonyl compounds, can be influenced by the reaction conditions and the nature of the substituents on both reactants. mdpi.com
Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Precursors and Hydrazines
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |
| 1,3-Diketone | Hydrazine | 3,5-Disubstituted pyrazole | mdpi.com |
| β-Ketoester | Phenylhydrazine | 1-Phenyl-5-pyrazolone derivative | hilarispublisher.com |
| α,β-Alkynic aldehyde | Hydrazine | 4-(Phenylselanyl)pyrazole (in presence of phenylselenyl chloride) | mdpi.com |
Palladium-Catalyzed Cascade Cyclizations
Palladium catalysis offers a powerful tool for the construction of complex molecular architectures through cascade reactions. nih.govnih.gov In the context of this compound and related enol acetates, palladium-catalyzed cascade cyclizations can lead to the formation of various heterocyclic and carbocyclic frameworks. These reactions often proceed through a series of steps, including oxidative addition, migratory insertion, and reductive elimination, all catalyzed by a palladium complex. nih.gov
A common strategy involves the palladium(II)-catalyzed oxidative coupling of an enol acetate with an olefin. nih.gov The mechanism is thought to begin with the coordination of the palladium catalyst to the double bond of the enol acetate. Subsequent C-H activation or acetoxypalladation can form a vinylpalladium(II) intermediate. This intermediate can then undergo migratory insertion with an olefin, followed by further cyclization and β-hydride elimination or reductive elimination to afford the final product and regenerate the palladium(II) catalyst. The presence of an oxidant is often required to facilitate the catalytic cycle, typically reoxidizing a palladium(0) species back to the active palladium(II) state. nih.gov
These cascade reactions are highly valuable due to their ability to form multiple bonds and stereocenters in a single operation, often with high levels of selectivity. nih.gov
Hypervalent Iodine Reagent Promoted Transformations
Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidants in organic synthesis. nih.govarkat-usa.org They can promote a wide range of transformations, including oxidative cyclizations, rearrangements, and functionalizations of alkenes and carbonyl compounds. organic-chemistry.orgnih.gov
In reactions involving substrates like this compound, hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or (bis(trifluoroacetoxy)iodo)benzene (PIFA), can act as powerful electrophiles and oxidants. researchgate.net These reagents can activate the enol acetate moiety towards nucleophilic attack or induce oxidative cyclization.
For example, the reaction of an enol acetate with a suitable tethered nucleophile in the presence of a hypervalent iodine reagent can lead to the formation of heterocyclic compounds. The proposed mechanism often involves the initial reaction of the hypervalent iodine reagent with the enol acetate to form a more electrophilic intermediate. This is followed by an intramolecular nucleophilic attack to close the ring. Subsequent elimination of the iodobenzene (B50100) derivative yields the final cyclized product. researchgate.net
Hypervalent iodine reagents have been successfully employed in a variety of transformations, including the synthesis of dihydrofurans, indolines, and other complex heterocyclic systems through oxidative annulation processes. researchgate.net
Intermediates and Transition States in this compound Chemistry
The chemical transformations of this compound involve a series of transient species, including intermediates and transition states, which are crucial in determining the reaction pathway and final products. libretexts.org
In the context of palladium-catalyzed reactions, key intermediates include π-alkene palladium complexes, where the palladium center coordinates to the double bond of the enol acetate. Subsequent steps can lead to the formation of σ-vinylpalladium(II) intermediates through either C-H activation or acetoxypalladation. The geometry and electronic properties of these intermediates influence the subsequent migratory insertion and reductive elimination steps. The transition states in these processes involve the concerted breaking and forming of bonds, for instance, during the insertion of an olefin into the palladium-carbon bond. rsc.org
In reactions with hydrazine derivatives, the initial adduct formed from the nucleophilic attack of hydrazine on a carbonyl group is a tetrahedral intermediate. This intermediate can then collapse to form a C=N bond, leading to a hydrazone or enamine intermediate. The subsequent intramolecular cyclization proceeds through a transition state where the second nitrogen atom attacks the remaining carbonyl carbon. The stability of the resulting dihydropyrazole intermediate is a key factor in the reaction pathway. youtube.com
For transformations promoted by hypervalent iodine reagents, the initial step often involves the formation of an adduct between the enol acetate and the iodine(III) reagent. This can lead to the generation of a vinyliodonium(III) species or a related highly electrophilic intermediate. The subsequent intramolecular cyclization or reaction with an external nucleophile proceeds through a transition state where the nucleophile attacks the activated double bond. The nature of the ligands on the iodine atom can significantly influence the reactivity and selectivity of these transformations.
Understanding the structure and energetics of these intermediates and transition states is fundamental to controlling the outcome of the reactions of this compound and designing new synthetic methodologies. libretexts.org
Strategic Utility of 2 Oxo 1 Phenylethenyl Acetate in Advanced Organic Synthesis
Role as a Precursor in Heterocyclic Compound Synthesis
The reactivity of 2-oxo-1-phenylethenyl acetate (B1210297) lends itself to the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active molecules.
Pyrrolopyrazinone and Pyrrolotriazinone Formation
While direct synthesis of pyrrolopyrazinones and pyrrolotriazinones from 2-oxo-1-phenylethenyl acetate is not extensively documented, the synthesis of related heterocyclic structures highlights the potential of similar precursors. For instance, the synthesis of pyrrolopyrazinones can be achieved through a two-step process starting from 2-chloroacroleins, which are then condensed with pyrazinones. mdpi.com Another approach involves the intramolecular cyclization of functionalized pyrroles, which is a common strategy for forming the pyrazinone ring. mdpi.com These methods underscore the importance of appropriately substituted precursors for constructing such fused heterocyclic systems.
Indeno[2,1-c]pyran-3-one and Oxazolonylisobenzofuran Derivatives
A notable application of related precursors is in the synthesis of indeno[2,1-c]pyran-3-one and 1-oxazolonylisobenzofuran derivatives. This is achieved through a highly regioselective divergent approach utilizing the Erlenmeyer–Plöchl azlactone reaction. nih.govacs.org The process begins with o-(2-acyl-1-ethynyl)benzaldehydes, which react with different amino acids. nih.govacs.org When N-acylglycines are used, indeno[2,1-c]pyran-3-ones are formed through a cascade of reactions involving the formation of two C-C and two C-O bonds. nih.govacs.org Conversely, using free amino acids under the same conditions leads to the formation of 1-oxazolonylisobenzofurans. nih.govacs.org
A related one-step synthesis produces 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-ones. researchgate.netresearchgate.net This reaction involves the condensation of 3-acetylcoumarins with ninhydrin, followed by treatment with hydrazine (B178648) hydrate. researchgate.netresearchgate.net Additionally, chiral indeno-spiro compounds can be synthesized through an organocatalytic asymmetric reaction of propylene (B89431) malononitrile (B47326) with oxoindole and 1,3-indandione. rsc.org
Pyridazinone Derivative Synthesis
Pyridazinone derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, can be synthesized from various starting materials. scholarsresearchlibrary.comresearchgate.net One common method involves the cyclization of β-aroylacrylic acids with hydrazine hydrate. grafiati.com For example, 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives have been synthesized from 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one by reaction with different aldehydes. grafiati.com The pyridazinone ring is a versatile scaffold in medicinal chemistry, with derivatives showing potential as analgesic, anti-inflammatory, and anticonvulsant agents. researchgate.netnih.gov
Application as a Building Block in Complex Molecular Architectures
The structural features of this compound make it an attractive building block for the assembly of more complex molecules. For instance, N-substituted pyridazines, which can be conceptually derived from precursors like this compound, serve as building blocks in the construction of novel supramolecular architectures. researchgate.net The ability to introduce various substituents onto the pyridazine (B1198779) ring allows for the fine-tuning of the resulting molecular and supramolecular properties. researchgate.net
Contributions to Multicomponent Reaction Development
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are valued for their atom economy, efficiency, and ability to rapidly generate diverse chemical libraries. nih.govmdpi.com
While specific MCRs involving this compound are not extensively detailed, the development of MCRs for the synthesis of heterocyclic compounds is a very active area of research. For example, a one-pot, three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide can selectively yield different phosphinoyl-functionalized nitrogen-containing heterocycles depending on the catalyst and reaction conditions. rsc.org This highlights the potential for designing novel MCRs using versatile building blocks. The principles of MCRs, such as the Strecker, Bucherer-Bergs, and Mannich reactions, have been applied to the synthesis of numerous active pharmaceutical ingredients. nih.gov
Generation of Carbon-Carbon Double Bonds (e.g., Wittig Products)
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. iitk.ac.inmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide, which reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. pharmacy180.comyoutube.com This intermediate then collapses to form the desired alkene and a phosphine (B1218219) oxide, with the formation of the strong P-O bond driving the reaction forward. pharmacy180.com
The keto group of this compound can, in principle, undergo a Wittig reaction to form a carbon-carbon double bond, thus extending the carbon chain and introducing new functionalities. masterorganicchemistry.comvanderbilt.edu This reaction is particularly useful for creating specific alkenes with controlled stereochemistry. iitk.ac.in
Computational and Theoretical Studies on 2 Oxo 1 Phenylethenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. These methods provide a quantitative look at the molecule's stability, reactivity, and interactive potential.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 2-Oxo-1-phenylethenyl acetate (B1210297), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its energetic properties. inoe.ro These calculations are foundational for further analysis, including vibrational frequencies, and for exploring the molecule's frontier orbitals. inoe.roresearchgate.net The choice of functional and basis set is critical, with comparisons often made to find the level of theory that best agrees with experimental data where available. inoe.ro
Frontier Molecular Orbital Theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. researchgate.net
Computational methods can precisely calculate the energies of these orbitals. For 2-Oxo-1-phenylethenyl acetate, this analysis helps identify which parts of the molecule are electron-rich (associated with the HOMO) and which are electron-poor (associated with the LUMO), predicting how it will interact with other reagents.
Table 1: Representative Frontier Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These values are illustrative for a molecule of this type and would be determined via specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is calculated using computational methods to identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the carbonyl and acetate groups, indicating these as likely sites for electrophilic attack. Conversely, positive potential regions would indicate sites susceptible to nucleophilic attack. This visual guide is invaluable for predicting intermolecular interactions. nih.gov
Modeling Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can validate or propose reaction mechanisms.
In the context of reactions involving enol acetates like 1-phenylethenyl acetate (a precursor), a proposed mechanism for electrochemical oxidation involves several key intermediates. beilstein-journals.org This process, leading to a new carbonyl group, likely begins with the oxidation of the enol acetate to form a radical cation intermediate. This is followed by the formation of a benzyl (B1604629) radical, which is then further oxidized to an oxocarbenium ion. beilstein-journals.org Computational modeling can be used to calculate the relative energies of these transient species and the activation barriers for each step, providing a detailed energy profile of the reaction. Methods such as Canonical Variational Transition (CVT) state theory can be employed to evaluate rate coefficients. mdpi.com
Conformational Analysis and Stereochemical Predictions
Most molecules are not rigid structures and can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring the molecule's potential energy surface to identify the most stable conformers. For this compound, this is achieved computationally by rotating the molecule around its single bonds (e.g., the bond connecting the phenyl ring or the acetate group) and calculating the energy at each step. inoe.ro
This analysis produces a molecular energy profile that reveals the lowest-energy (most stable) conformations. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and the stereochemical outcome of its reactions.
Spectroscopic Property Predictions and Interpretations
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
DFT calculations are widely used to compute vibrational frequencies. inoe.roaimspress.com These calculated frequencies can be correlated with the peaks observed in an experimental Infrared (IR) spectrum, allowing for the assignment of specific vibrational modes to particular functional groups within the molecule. For instance, calculations would predict the characteristic stretching frequencies for the carbonyl (C=O) groups and the C=C double bond in this compound.
Similarly, electronic properties can be predicted. Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption bands seen in UV-Vis spectroscopy. researchgate.net This allows for the interpretation of the observed spectrum in terms of the specific molecular orbitals involved in the electronic transitions.
Table 2: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Experimental Correlation |
|---|---|---|
| IR Spectroscopy | Carbonyl Stretch: ~1750 cm⁻¹, ~1690 cm⁻¹ | Strong absorption bands in the carbonyl region of the IR spectrum. |
| UV-Vis Spectroscopy | λmax: ~250 nm | Corresponds to π → π* transitions within the aromatic and enone systems. |
Note: These are representative values expected for the functional groups present in the molecule.
Advanced Spectroscopic and Crystallographic Methodologies for Investigating 2 Oxo 1 Phenylethenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Oxo-1-phenylethenyl acetate (B1210297). A suite of one- and two-dimensional NMR experiments provides unambiguous evidence for its atomic framework and stereochemistry.
Application of Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C)
Multinuclear NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the molecular structure. The chemical shifts (δ) in the spectra correspond to the unique electronic environments of each nucleus.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Oxo-1-phenylethenyl acetate, the spectrum would characteristically show signals for the aromatic protons of the phenyl group, the vinylic proton, and the methyl protons of the acetate group. Aromatic protons typically appear as a multiplet in the range of δ 7.0-8.0 ppm. The vinylic proton would likely resonate downfield due to the influence of the adjacent phenyl and carbonyl groups, while the acetate methyl protons would appear as a sharp singlet, typically around δ 2.0-2.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show distinct signals for the two carbonyl carbons (one ketone, one ester), the carbons of the phenyl ring, the vinylic carbons, and the methyl carbon of the acetate group. The carbonyl carbons are the most deshielded, appearing far downfield (δ 160-200 ppm). Aromatic and vinylic carbons resonate in the intermediate region (δ 110-150 ppm), and the aliphatic methyl carbon appears upfield (δ 20-30 ppm).
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl (C₆H₅) | 7.0 - 8.0 (m) | 125.0 - 140.0 |
| Vinylic (C=CH) | 6.5 - 7.5 (s) | 110.0 - 150.0 |
| Ketone (C=O) | - | 185.0 - 195.0 |
| Ester (O-C=O) | - | 165.0 - 175.0 |
| Acetate (CH₃) | 2.0 - 2.5 (s) | 20.0 - 25.0 |
Utility of Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Connectivity
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. github.ioyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). sdsu.edu A COSY spectrum would confirm couplings within the phenyl ring spin system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J coupling). youtube.comsdsu.edu This allows for the unambiguous assignment of protons to their corresponding carbons, for instance, linking the methyl proton singlet to the acetate methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically ²J and ³J) couplings between protons and carbons. youtube.comsdsu.edu It is crucial for connecting different structural fragments. For this compound, key HMBC correlations would be expected from the acetate's methyl protons to the ester carbonyl carbon and from the vinylic proton to carbons within the phenyl ring and to the ketone carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences.
Diffusion-Ordered NMR Spectroscopy (DOSY) for Molecular Sizing and Aggregation Studies
Diffusion-Ordered NMR Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a solution based on their diffusion coefficients, which is related to their size and shape. While specific DOSY studies on this compound are not documented, the technique could be applied to determine its effective hydrodynamic radius in various solvents. Furthermore, it could be used to investigate potential self-association or aggregation phenomena by detecting changes in the diffusion coefficient with concentration.
NMR Methods for Investigating Dynamic Properties
Dynamic NMR (DNMR) methods, such as variable-temperature (VT) NMR, can be employed to study dynamic processes within the molecule. For this compound, VT-NMR could potentially be used to probe the rotational barrier around the C-C single bond connecting the phenyl ring to the vinylic carbon. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of the aromatic signals.
Vibrational Spectroscopic Characterization (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The combination of both techniques is powerful due to their different selection rules, providing complementary information. mdpi.com
For this compound, the FT-IR and FT-Raman spectra would be dominated by absorptions corresponding to the carbonyl groups, the carbon-carbon double bonds, and the carbon-oxygen bonds. The presence of two distinct carbonyl groups (ketone and ester) would likely result in strong, well-resolved bands in the region of 1650-1800 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the vinylic group typically appear in the 1450-1650 cm⁻¹ region. The characteristic C-O stretching of the ester group would be visible in the 1000-1300 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretching | 1680 - 1700 |
| C=O (Ester) | Stretching | 1735 - 1750 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C=C (Vinylic) | Stretching | 1620 - 1680 |
| C-O (Ester) | Stretching | 1000 - 1300 |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise elemental formula. For this compound (C₁₀H₈O₃), the calculated exact mass is 176.0473 g/mol . An HRMS measurement would confirm this composition.
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural clues. Common fragmentation pathways for ketones and esters often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu
Key expected fragment ions for this compound would include:
[C₆H₅CO]⁺ (m/z = 105): Formed by cleavage of the bond between the benzoyl group and the vinylic carbon. This is often a very stable and abundant ion.
[CH₃CO]⁺ (m/z = 43): The acetyl cation, formed by cleavage of the ester group.
[M - CH₂CO]⁺ (m/z = 134): Loss of a neutral ketene (B1206846) molecule from the molecular ion.
[C₆H₅]⁺ (m/z = 77): The phenyl cation, resulting from the loss of a CO group from the benzoyl fragment.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 176 | Molecular Ion [M]⁺ | [C₁₀H₈O₃]⁺ |
| 134 | [M - CH₂CO]⁺ | [C₈H₆O₂]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 43 | Acetyl cation | [C₂H₃O]⁺ |
X-ray Crystallography for Solid-State Structural Determination
No crystallographic data for this compound has been found in the existing scientific literature. The determination of its crystal system, space group, and unit cell dimensions, which are fundamental for a complete structural elucidation, has not been reported.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Without a determined crystal structure, an analysis of the intermolecular forces governing the solid-state packing of this compound cannot be performed. The identification of potential hydrogen bonds and the quantitative visualization of intermolecular contacts through Hirshfeld surface analysis are contingent on the availability of crystallographic information.
Conformational Insights in the Crystalline State
The specific conformation of this compound in the solid state, including details about its molecular planarity and the torsion angles between its constituent parts, remains unknown. Such insights are derived from X-ray diffraction studies, which have not been conducted or published for this compound.
UV-Vis and Fluorescence Spectroscopic Applications for Electronic and Photophysical Properties
Detailed studies on the electronic absorption and emission properties of this compound are not available. The characterization of its electronic transitions and photophysical behavior is essential for understanding its potential applications in spectroscopy.
Solvent-Dependent Emission Characteristics
There is no published research on the influence of solvent polarity on the fluorescence emission of this compound. Such studies are critical for understanding the nature of its excited states and its potential use as a fluorescent probe.
Development of Spectroscopic Assays
The potential for this compound to be used in the development of spectroscopic assays has not been explored in the available literature. The design of such assays would require a foundational understanding of its spectroscopic properties, which is currently lacking.
Future Research Trajectories and Innovations Pertaining to 2 Oxo 1 Phenylethenyl Acetate
Development of Green and Sustainable Synthetic Approaches
The future of chemical manufacturing hinges on the adoption of environmentally benign processes, and the synthesis of 2-Oxo-1-phenylethenyl acetate (B1210297) is no exception. Research in this area is geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources.
One promising avenue is the use of biocatalysts, such as lipases, for the synthesis of enol acetates. asianjournalofphysics.comresearchgate.net These enzymes can operate under mild reaction conditions and often exhibit high selectivity, reducing the formation of byproducts. asianjournalofphysics.comresearchgate.net For instance, immobilized lipases like Novozym 435 have been successfully used in the synthesis of other acetate esters, demonstrating the potential for enzymatic kinetic resolution which could be adapted for producing chiral variants of 2-Oxo-1-phenylethenyl acetate. asianjournalofphysics.com
Another green approach involves the use of solid acid catalysts like Montmorillonite KSF clay, which can facilitate the reaction between ketones and acetic anhydride (B1165640) at room temperature, offering a heterogeneous system that simplifies catalyst recovery and reuse. researchgate.net Mechanochemical methods, which involve grinding solid reactants together, sometimes with a minimal amount of liquid, present another solvent-free alternative for related syntheses. nih.gov The development of these methods for this compound would align with the principles of green chemistry by reducing reliance on volatile organic solvents. nih.govnii.ac.jp
The table below summarizes potential green synthetic strategies for this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable enzymes. | Screening and engineering of lipases for specific activity towards phenylglyoxal (B86788); optimization of reaction media. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. | Development of robust and reusable solid acid catalysts; exploring microwave-assisted reactions to reduce reaction times. researchgate.net |
| Mechanochemistry | Reduced or solvent-free conditions, energy efficiency. | Investigating the feasibility of ball-milling phenylglyoxal precursors with acetylating agents; studying the effect of liquid-assisted grinding. nih.gov |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Exploring pathways to synthesize phenylglyoxal from bio-based sources. |
Exploration of Novel Catalytic Systems
The discovery of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, research is likely to focus on catalysts that can improve yield, selectivity, and reaction rates under milder conditions.
Transition metal catalysts, including those based on gold, have shown promise in the preparation of other enol esters. researchgate.net Boron Lewis acid catalysis has also been demonstrated for the stereoselective synthesis of fully substituted enol esters, a methodology that could potentially be adapted for this compound. nih.gov The development of catalysts that can facilitate the direct and selective acetylation of phenylglyoxal would be a significant step forward.
Furthermore, the exploration of dual catalytic systems, where two different catalytic cycles operate in a single pot, could open up new synthetic routes. For example, a system that combines a catalyst for enolization with one for acetylation could streamline the synthesis process. nih.gov Organocatalysis, which uses small organic molecules as catalysts, also presents a metal-free alternative that is gaining traction in green chemistry. mdpi.com
The following table outlines potential novel catalytic systems for the synthesis of this compound.
| Catalytic System | Potential Advantages | Key Research Focus |
| Transition Metal Catalysis | High catalytic activity, potential for novel reactivity. | Screening of various metal complexes (e.g., gold, palladium, zinc-cobalt) for the acetylation of phenylglyoxal; development of ligands to control selectivity. researchgate.netmdpi.com |
| Lewis Acid Catalysis | Can activate substrates for nucleophilic attack, potential for stereoselectivity. | Investigating the use of boron-based and other Lewis acids to promote the formation of the enol acetate. nih.gov |
| Organocatalysis | Metal-free, often milder reaction conditions, environmentally friendly. | Designing and screening small organic molecules that can catalyze the enolization and subsequent acetylation of phenylglyoxal. mdpi.com |
| Dual Catalysis | Can enable tandem reactions, increasing synthetic efficiency. | Developing compatible catalyst pairs for one-pot synthesis from readily available starting materials. nih.gov |
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of continuous flow chemistry and high-throughput experimentation (HTE) offers a paradigm shift in how chemical reactions are developed and optimized. These technologies are expected to play a crucial role in advancing the synthesis of this compound.
Flow chemistry, where reactants are continuously pumped through a reactor, provides superior control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.orgresearchgate.netnih.gov This enhanced control can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. researchgate.net The synthesis of other ketones and the use of hazardous reagents have been successfully managed in flow reactors, suggesting the potential for safer and more efficient production of this compound, especially if reactive intermediates are involved. nih.govgoflow.at
High-throughput experimentation allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reactors and automated liquid handling. beilstein-journals.orgnih.govyoutube.comyoutube.comyoutube.com This approach can significantly accelerate the discovery of optimal catalysts, solvents, and reaction parameters for the synthesis of this compound, a process that would be time-consuming and resource-intensive using traditional methods. youtube.comyoutube.com
The synergy between flow chemistry and HTE, often coupled with machine learning algorithms, can create autonomous self-optimizing systems that can independently design, execute, and analyze experiments to rapidly identify the best synthetic routes. beilstein-journals.org
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous synthesis from phenylglyoxal precursors and acetylating agents. | Improved heat and mass transfer, enhanced safety for exothermic reactions, facile scalability, potential for in-line purification. beilstein-journals.orgresearchgate.netgoflow.at |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, bases, solvents, and temperatures for synthesis. | Accelerated reaction optimization, reduced material consumption, discovery of novel reaction conditions. nih.govyoutube.comyoutube.com |
| Integrated HTE and Flow Systems | Automated optimization of flow synthesis parameters. | Development of robust and highly efficient continuous manufacturing processes. beilstein-journals.org |
Advanced Materials Science Applications (excluding biological uses)
While the biological applications of many organic molecules are extensively studied, the potential of this compound in advanced materials science remains a largely unexplored frontier. The unique combination of a reactive enol acetate functionality and an aromatic phenyl group suggests several intriguing possibilities for non-biological applications.
One area of interest is the use of this compound as a monomer or a precursor for the synthesis of novel polymers. Phenylglyoxal itself has been shown to undergo polymerization. nih.govmdpi.com The enol acetate derivative could potentially be used in polymerization reactions to create polymers with unique thermal, optical, or mechanical properties. The development of bio-based polymers from natural resources is a growing field, and derivatives of naturally occurring compounds are of particular interest. nii.ac.jp
Furthermore, the reactivity of the enol acetate group could be exploited for surface modification of materials. By grafting molecules of this compound onto surfaces, it may be possible to alter their properties, such as hydrophobicity or reactivity, for applications in coatings, adhesives, or functional films. The incorporation of such molecules into hydrogel networks could also lead to materials with tunable properties. mdpi.com
| Application Area | Potential Role of this compound | Research Focus |
| Polymer Synthesis | Monomer for addition or condensation polymerization. | Investigating the polymerization behavior of this compound; characterizing the properties of the resulting polymers. researchgate.netnih.gov |
| Surface Modification | Grafting agent to functionalize material surfaces. | Developing methods for attaching the molecule to various substrates; evaluating the impact on surface properties. |
| Functional Materials | Component in the design of responsive or functional materials. | Exploring the use of the compound in the creation of smart materials, such as chemo-sensors or materials with tunable optical properties. |
Synergistic Approaches Combining Computational and Experimental Methodologies
The combination of computational chemistry and experimental work provides a powerful toolkit for understanding and predicting chemical phenomena. For this compound, this synergistic approach can accelerate discovery and innovation.
Computational methods, such as Density Functional Theory (DFT), can be used to study the electronic structure, stability, and reactivity of this compound and its tautomers. researchgate.netchemrxiv.orgearthlinepublishers.comresearchgate.net Such studies can provide valuable insights into reaction mechanisms, helping to guide the design of more efficient synthetic routes and novel catalysts. earthlinepublishers.com For example, computational screening of potential catalysts can narrow down the most promising candidates for experimental validation.
Spectroscopic techniques, such as NMR and UV-Vis, combined with computational predictions, can provide a detailed picture of the molecule's structure and behavior in different environments. rsc.org This combined approach is particularly useful for studying dynamic processes like tautomerism. earthlinepublishers.com The integration of computational modeling with high-throughput experimentation can create a feedback loop where experimental data is used to refine computational models, which in turn suggest new experiments to perform.
| Methodology | Application to this compound | Expected Outcomes |
| Computational Chemistry (DFT) | Modeling of molecular structure, reaction pathways, and spectroscopic properties. | Prediction of stable tautomers, elucidation of reaction mechanisms, rational design of catalysts. researchgate.netchemrxiv.orgresearchgate.net |
| Spectroscopic Analysis | Characterization of the compound and its reaction products using NMR, IR, and MS. | Experimental validation of computational models, determination of molecular structure and purity. rsc.org |
| Combined Computational and Experimental Studies | Iterative cycle of prediction, synthesis, and characterization. | Deeper understanding of structure-property relationships, accelerated discovery of new applications and optimized synthetic methods. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
